molecular formula C25H22FN3O3S2 B11328968 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide

Cat. No.: B11328968
M. Wt: 495.6 g/mol
InChI Key: DBPJJZLNQPUXJP-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized from o-aminothiophenol and a suitable aldehyde under acidic conditions.

    Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and a suitable halide.

    Sulfonylation: The sulfonyl group is added via a reaction between the piperidine derivative and a sulfonyl chloride.

    Coupling with Fluorobenzamide: The final step involves coupling the sulfonylated piperidine derivative with 2-fluorobenzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the benzothiazole ring or the sulfonyl group.

    Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound could be used as a probe to study biological pathways involving benzothiazole or piperidine derivatives.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzothiazole moiety could interact with aromatic residues in the target protein, while the piperidine ring might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide is unique due to the combination of its benzothiazole, piperidine, and fluorobenzamide moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C25H22FN3O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-fluorobenzamide

InChI

InChI=1S/C25H22FN3O3S2/c26-21-6-2-1-5-20(21)24(30)27-18-9-11-19(12-10-18)34(31,32)29-15-13-17(14-16-29)25-28-22-7-3-4-8-23(22)33-25/h1-12,17H,13-16H2,(H,27,30)

InChI Key

DBPJJZLNQPUXJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F

Origin of Product

United States

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